molecular formula C17H38BrNO2 B1367257 N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide CAS No. 57122-49-3

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

Cat. No.: B1367257
CAS No.: 57122-49-3
M. Wt: 368.4 g/mol
InChI Key: QZGJWBFWUITOJD-UHFFFAOYSA-M
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Description

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide typically involves the reaction of dodecylamine with ethylene oxide to form N,N-bis(2-hydroxyethyl)dodecylamine. This intermediate is then quaternized with methyl bromide to yield the final product. The reaction conditions usually involve:

    Temperature: Moderate temperatures around 60-80°C.

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

    Solvents: Solvent-free conditions or the use of polar solvents like ethanol.

Industrial Production Methods

Industrial production methods often employ continuous flow reactors to maintain consistent reaction conditions and high yields. The use of heterogeneous catalysts, such as zinc-doped calcium oxide nanospheroids, has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The bromide ion can be substituted with other anions like chloride or sulfate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Substitution: Silver nitrate can be used to replace the bromide ion with nitrate.

Major Products

    Oxidation: Produces N-oxides which have enhanced antimicrobial properties.

    Substitution: Results in various quaternary ammonium salts with different anions.

Scientific Research Applications

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(2-hydroxyethyl)dodecylamine oxide
  • N,N-Dimethyldodecylamine oxide
  • Dodecylbis(2-hydroxyethyl)methylammonium bromide

Uniqueness

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is unique due to its specific combination of hydrophilic and hydrophobic properties, making it highly effective as a surfactant and antimicrobial agent. Its ability to form stable micelles at low concentrations distinguishes it from other similar compounds .

Properties

IUPAC Name

dodecyl-bis(2-hydroxyethyl)-methylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38NO2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-18(2,14-16-19)15-17-20;/h19-20H,3-17H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGJWBFWUITOJD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(CCO)CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510557
Record name N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57122-49-3
Record name 1-Dodecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57122-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide
Reactant of Route 2
N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide
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N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide
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N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide
Reactant of Route 5
N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide
Reactant of Route 6
N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

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